4-[(3-Methylbutyl)amino]butanoic acid hydrochloride
Overview
Description
4-[(3-Methylbutyl)amino]butanoic acid hydrochloride is a useful research compound. Its molecular formula is C9H20ClNO2 and its molecular weight is 209.71 g/mol. The purity is usually 95%.
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Scientific Research Applications
Metabolic and Nutritional Implications
A comprehensive review by Vázquez-Añón et al. (2017) delves into the chemistry, metabolism, and dose response of methionine sources like 2-hydroxy-4-(methylthio) butanoic acid (HMTBA) and DL-methionine (DL-Met). The study highlights the chemical and biological differences between these compounds, emphasizing their distinct metabolic pathways in monogastric animals and how these differences affect their bioefficacy. The authors provide a thorough discussion on the enzymatic conversion and utilization of these compounds, shedding light on the nutritional implications for animal feeds and the appropriate statistical methods for comparing their bioefficacy. The findings underscore the complex interplay between chemical structure, absorption, metabolism, and the resultant growth responses in animals, offering valuable insights for field nutritionists and researchers in animal nutrition (Vázquez-Añón et al., 2017).
Role in Food Flavor and Production
Branched aldehydes, derived from amino acids like 3-methyl butanal, play a crucial role in the flavor profile of various food products. Smit et al. (2009) review the production and breakdown pathways of these aldehydes, focusing on their formation at the metabolic level and their presence in different food items. This paper provides a deep dive into the biochemical processes that lead to the formation of these flavor compounds and discusses ways to control their levels in food products. Understanding these processes is essential for food scientists aiming to enhance flavor profiles or develop new food products (Smit, Engels, & Smit, 2009).
Environmental and Industrial Considerations
In the context of environmental science and industrial processes, the work by Staples (2001) examines the fate and effects of oxo-process chemicals, including compounds similar in structure to 4-[(3-Methylbutyl)amino]butanoic acid hydrochloride. The study discusses the environmental releases, solubility, volatility, biodegradability, and toxicity of these compounds, providing a comprehensive overview of their behavior in the environment and their impact on aquatic life. This review is particularly valuable for environmental scientists and industrial professionals concerned with the ecological implications of chemical releases and seeking strategies for pollution control and waste management (Staples, 2001).
Properties
IUPAC Name |
4-(3-methylbutylamino)butanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-8(2)5-7-10-6-3-4-9(11)12;/h8,10H,3-7H2,1-2H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTWZURGTSBZRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNCCCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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